molecular formula C21H25N3O5S B4019337 methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No.: B4019337
M. Wt: 431.5 g/mol
InChI Key: MGYIMUZFRUUOGT-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carbamate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the carbamate group. Common reagents used in these reactions include methyl isocyanate, phenyl isocyanate, and various sulfonyl chlorides. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols

Scientific Research Applications

Methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses, making the compound a valuable tool for studying biological mechanisms and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[4-(phenylcarbamoyl)piperidin-1-yl]carbamate: This compound shares a similar structure but lacks the sulfonyl group, which may result in different chemical and biological properties.

    Phenyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate: This compound has a phenyl group instead of a methyl group, which can affect its reactivity and interactions with molecular targets.

Uniqueness

Methyl N-[4-({3-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[3-[methyl(phenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(18-8-4-3-5-9-18)20(25)16-7-6-14-24(15-16)30(27,28)19-12-10-17(11-13-19)22-21(26)29-2/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYIMUZFRUUOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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